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Compound of Interest

Compound Name: Inarigivir

Cat. No.: B1671813

An objective review of the clinical data for Inarigivir, a former investigational RIG-I agonist for
the treatment of chronic hepatitis B (HBV), reveals a compound with antiviral activity that was
ultimately overshadowed by significant safety concerns leading to the termination of its
development. This guide provides a detailed comparison of Inarigivir's performance against a
placebo, based on available Phase 2 clinical trial data, for an audience of researchers,
scientists, and drug development professionals.

Executive Summary

Inarigivir (formerly SB 9200) was an orally administered investigational drug designed to act
as a selective immunomodulator by activating the retinoic acid-inducible gene | (RIG-I) and
nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways.[1] The
therapeutic goal was to stimulate an innate immune response to achieve a functional cure for
chronic hepatitis B. Phase 2 clinical trial data demonstrated that Inarigivir was associated with
reductions in HBV DNA, HBV RNA, and hepatitis B surface antigen (HBsAQ) levels compared
to placebo.[2][3][4] However, the development of Inarigivir was halted in January 2020 due to
unexpected serious adverse events, including a patient death in a Phase llb trial.[5] This guide
summarizes the available efficacy and safety data from the ACHIEVE trial, a key Phase 2
study.

Efficacy Data

The ACHIEVE trial was a Phase 2, randomized, open-label study that evaluated multiple doses
of Inarigivir in treatment-naive patients with chronic hepatitis B.[2][3][4] Patients received

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1671813?utm_src=pdf-interest
https://www.benchchem.com/product/b1671813?utm_src=pdf-body
https://www.benchchem.com/product/b1671813?utm_src=pdf-body
https://www.benchchem.com/product/b1671813?utm_src=pdf-body
https://www.selleckchem.com/products/inarigivir-soproxil.html
https://www.benchchem.com/product/b1671813?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36300646/
https://snu.elsevierpure.com/en/publications/a-phase-2-open-label-randomized-multiple-dose-study-evaluating-in/
https://www.researchgate.net/publication/364790836_A_phase_2_open-label_randomized_multiple_dose_study_evaluating_Inarigivir_in_treatment-naive_patients_with_chronic_hepatitis_B
https://www.benchchem.com/product/b1671813?utm_src=pdf-body
https://www.clinicaltrialsarena.com/news/spring-bank-stops-inarigivir-hbv/
https://www.benchchem.com/product/b1671813?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36300646/
https://snu.elsevierpure.com/en/publications/a-phase-2-open-label-randomized-multiple-dose-study-evaluating-in/
https://www.researchgate.net/publication/364790836_A_phase_2_open-label_randomized_multiple_dose_study_evaluating_Inarigivir_in_treatment-naive_patients_with_chronic_hepatitis_B
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Inarigivir (at doses of 25 mg, 50 mg, 100 mg, or 200 mg) or a placebo once daily for 12 weeks,
followed by a 12-week period where all participants received tenofovir.[2][3][4]

Table 1: Reduction in Viral Markers at Week 12 (Inarigivir Monotherapy vs. Placebo)

Parameter Inarigivir (25 mg) Inarigivir (200 mg) Placebo

Mean Reduction in

HBV DNA (log10 0.6116[2][3] 1.5774[2][3] 0.0352[2][3]
IU/mL)
Mean Change in HBVY ~ -0.3856 to -0.5794 -0.3856 to -0.5794

-0.1474[2][3]
RNA (log10 IU/mL) (across doses)[2][3] (across doses)[2][3]
Mean Change in -0.0956 to -0.1818 -0.0956 to -0.1818

+0.0026[2][3]
HBsAg (log10 1U/mL) (across doses)[2][3] (across doses)[2][3]

Data presented as least squares (LS) mean changes from baseline.

Following the initial 12-week treatment period, a trend for a greater reduction in HBsAg was
observed in patients who were pre-treated with Inarigivir before switching to tenofovir.[2][3]

Safety and Tolerability

Initial reports from the ACHIEVE trial suggested that Inarigivir was generally well-tolerated.[6]
However, the subsequent CATALYST trial revealed serious safety concerns that led to the
termination of the drug's development.

Table 2: Safety Profile from the ACHIEVE Trial

Parameter Inarigivir-Treated Groups Placebo Group

Treatment-Emergent Adverse
4.7%[2][3] 6.3%[2][3]
Events

Mean Reduction in ALT from

Baseline (U/L) 23.3 to 33.8[2][3] 0.7[2][3]
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Note: The termination of Inarigivir's development was due to a patient death in a later Phase
[Ib trial, highlighting more severe adverse events not captured in this earlier dataset.[5]

Experimental Protocols
ACHIEVE Trial Methodology
The ACHIEVE trial was a Phase 2, randomized, open-label, multi-center study.[2][3] Eighty

treatment-naive patients with chronic hepatitis B were randomized in a 4:1 ratio across four
ascending dose cohorts.[2][3]

Participants: Treatment-naive adults with chronic hepatitis B.

Intervention: Patients received either Inarigivir (25 mg, 50 mg, 100 mg, or 200 mg) or a

placebo once daily for 12 weeks.[2][3]

Follow-up: After the initial 12-week treatment period, all patients received open-label
tenofovir for an additional 12 weeks.[2][3]

Primary Endpoints: The primary endpoints were safety and antiviral activity.[6]

Visualizations

Inarigivir's Proposed Mechanism of Action

Inarigivir was designed to activate the RIG-I and NOD2 signaling pathways, leading to an
innate immune response against HBV.[1]

Hepatocyte

activates

NOD2

Interferon-Stimulated
Genes (ISGs)

Type | Interferons
(IFN-a/B)

Antiviral Response

RIG-I

IRF3/7

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b1671813?utm_src=pdf-body
https://www.clinicaltrialsarena.com/news/spring-bank-stops-inarigivir-hbv/
https://pubmed.ncbi.nlm.nih.gov/36300646/
https://snu.elsevierpure.com/en/publications/a-phase-2-open-label-randomized-multiple-dose-study-evaluating-in/
https://pubmed.ncbi.nlm.nih.gov/36300646/
https://snu.elsevierpure.com/en/publications/a-phase-2-open-label-randomized-multiple-dose-study-evaluating-in/
https://www.benchchem.com/product/b1671813?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36300646/
https://snu.elsevierpure.com/en/publications/a-phase-2-open-label-randomized-multiple-dose-study-evaluating-in/
https://pubmed.ncbi.nlm.nih.gov/36300646/
https://snu.elsevierpure.com/en/publications/a-phase-2-open-label-randomized-multiple-dose-study-evaluating-in/
https://firstwordpharma.com/story/4631759
https://www.benchchem.com/product/b1671813?utm_src=pdf-body
https://www.benchchem.com/product/b1671813?utm_src=pdf-body
https://www.selleckchem.com/products/inarigivir-soproxil.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

Click to download full resolution via product page
Caption: Proposed signaling pathway of Inarigivir.
ACHIEVE Trial Experimental Workflow

The following diagram illustrates the workflow of the ACHIEVE clinical trial.
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Caption: Workflow of the ACHIEVE Phase 2 clinical trial.

Conclusion

The clinical data for Inarigivir demonstrated a dose-dependent reduction in HBV DNA and
other viral markers, suggesting a potential antiviral effect. However, the subsequent emergence
of severe adverse events, leading to the termination of its clinical development, underscores
the critical importance of a thorough safety evaluation in the drug development process. For
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researchers and professionals in the field, the case of Inarigivir serves as a cautionary
example of a promising mechanism of action that did not translate into a safe and effective
therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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